(1-methyl-1H-pyrazol-4-yl)methyl acetate
Overview
Description
(1-methyl-1H-pyrazol-4-yl)methyl acetate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Biological Activity
(1-methyl-1H-pyrazol-4-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, including data tables and case studies, highlighting its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.
Chemical Structure and Properties
The compound this compound features a pyrazole ring, which is known for its significant biological activity. The specific substitution pattern of the pyrazole moiety enhances its interaction with biological targets, making it a valuable scaffold for drug design.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, a study synthesized several pyrazole-based compounds and evaluated their cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 (Breast) | 2.43 | Induces apoptosis via caspase activation |
7h | HepG2 (Liver) | 4.98 | Microtubule destabilization |
10c | MDA-MB-231 | 7.84 | Cell cycle arrest |
In this study, compounds derived from the pyrazole structure showed promising results in inhibiting cancer cell growth through mechanisms such as microtubule destabilization and apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research on related pyrazole compounds indicates significant antibacterial and antifungal activities against various pathogens:
Pathogen | MIC (mg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.0039 | Antibacterial |
Escherichia coli | 0.025 | Antibacterial |
Candida albicans | 16.69 | Antifungal |
These findings suggest that similar pyrazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents in treating infections .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Microtubule Dynamics : Compounds like those derived from the pyrazole scaffold have been shown to disrupt microtubule assembly, which is crucial for cell division.
- Enzyme Inhibition : Some studies report that pyrazole derivatives act as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a key role in cancer metabolism .
Case Study 1: Breast Cancer Treatment
A recent study focused on the effects of a series of pyrazole derivatives on breast cancer cell lines. The compound this compound was included in a broader screening process that identified its potential to induce apoptosis and inhibit cell proliferation at low concentrations.
Case Study 2: Antifungal Efficacy
Another investigation assessed the antifungal properties of various pyrazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of Candida species, suggesting their application in treating fungal infections.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKPWJBRLKYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.